molecular formula C12H11BrN4O2S B2976941 N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 339335-25-0

N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2976941
CAS No.: 339335-25-0
M. Wt: 355.21
InChI Key: NWIMGLPYBZMBGP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes that are involved in various cellular processes. This compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antimicrobial activity against a wide range of bacteria and fungi. Furthermore, this compound has been found to inhibit the activity of carbonic anhydrase and topoisomerase, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments. It has been found to be stable under various conditions and can be easily synthesized. This compound has also been found to have low toxicity and can be used in various cell lines. However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide in scientific research. This compound has been found to have potential in the treatment of various diseases, including cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs. Additionally, further research is needed to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Furthermore, the use of this compound in nanomedicine and drug delivery systems is an area of active research.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzaldehyde, which is reacted with thiourea to form 4-bromo-N-(thiocarbamoyl)benzaldehyde. This intermediate compound is then reacted with 6-methyl-5-nitro-1,2,4-triazine-3-thiol to form this compound.

Scientific Research Applications

N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been widely used in scientific research due to its potential applications in various fields. This compound has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have anticancer properties and has been used in cancer research. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been used in the development of new drugs and has been found to have potential in the treatment of various diseases.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIMGLPYBZMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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